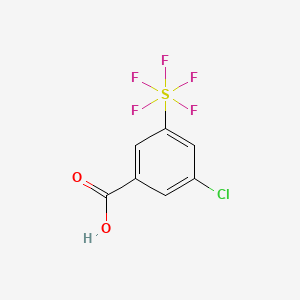

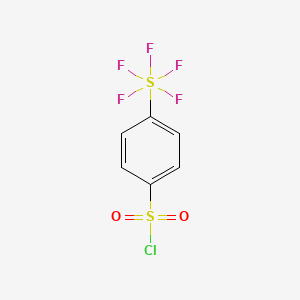

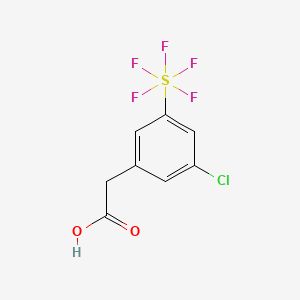

4-(Pentafluorosulfur)benzenesulfonyl chloride

Overview

Description

4-(Pentafluorosulfur)benzenesulfonyl chloride (4-PFSBCl) is a reagent used in organic synthesis for the deprotection of various functional groups. It is an important synthetic tool in the fields of organic chemistry, biochemistry, and pharmacology. 4-PFSBCl is a colorless, volatile, and highly reactive liquid that can be used for a variety of reactions. It is widely used as a reagent for the selective deprotection of a wide range of functional groups, such as esters, amides, and thiols.

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

4-(Pentafluorosulfur)benzenesulfonyl chloride: is instrumental in the synthesis of sulfonyl fluorides, which are valuable in various fields due to their unique stability-reactivity balance. This compound serves as a precursor in a facile cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides under mild reaction conditions .

Development of Protease Inhibitors

The compound’s ability to react with active site amino acids makes it a key ingredient in developing SF-type protease inhibitors. These inhibitors, such as Pefabloc®, target serine proteases and are crucial for studying enzyme activity and regulation .

Covalent Probes in Chemical Biology

Due to its compatible electrophilicity, 4-(Pentafluorosulfur)benzenesulfonyl chloride is used to create covalent probes that efficiently target active-site amino acid residues. This application is significant for mapping enzyme interactions and functions within biological systems .

Antibacterial Agents

The compound has shown potential in creating molecules like 2-nitrobenzenesulfonyl fluoride, which can kill Gram-negative bacteria. This suggests that 4-(Pentafluorosulfur)benzenesulfonyl chloride could be used to develop new antibacterial agents that target specific proteins in pathogens .

Radiolabeling Synthons for PET Imaging

In the field of diagnostic imaging, 4-(Pentafluorosulfur)benzenesulfonyl chloride contributes to the synthesis of 18F-labelled biomarkers for positron emission tomography (PET). These biomarkers are essential for non-invasive imaging techniques used in medical diagnostics .

Novel Compound Synthesis

The unique properties of 4-(Pentafluorosulfur)benzenesulfonyl chloride make it invaluable for synthesizing novel compounds. Its reactivity allows for the exploration of new avenues in pharmaceuticals, potentially leading to the discovery of new drugs.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(Pentafluorosulfur)benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

4-(Pentafluorosulfur)benzenesulfonyl chloride interacts with its targets through a process known as chlorosulfonation . In this process, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and hydrochloric acid. The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

The chlorosulfonation process involving 4-(Pentafluorosulfur)benzenesulfonyl chloride affects the sulfonation pathway . Sulfonation is a critical biochemical pathway involved in the metabolism and detoxification of various compounds. The downstream effects of this pathway include the formation of water-soluble sulfate conjugates that can be readily excreted from the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Pentafluorosulfur)benzenesulfonyl chloride. For instance, the pH of the environment can affect the compound’s reactivity, as the chlorosulfonation process is acid-catalyzed . Additionally, temperature and solvent conditions can also impact the rate and efficiency of the reaction.

properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-1-3-6(4-2-5)16(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEOIYDDOVVHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211516-26-5 | |

| Record name | 4-(Pentafluorosulfur)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)